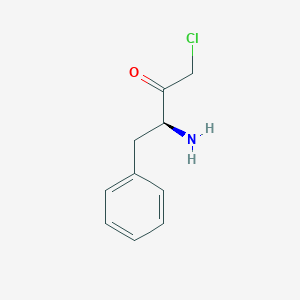

H-Phe-chloromethylketone hcl

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Phenylalanylmethylchlorid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Phenylalanin mit Thionylchlorid, wobei das Chlormethylketonderivat gebildet wird . Die Reaktion erfordert typischerweise wasserfreie Bedingungen und wird bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu verhindern.

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Phenylalanylmethylchlorid häufig die Verwendung von Großreaktoren und kontrollierten Umgebungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie beinhalten, um Verunreinigungen zu entfernen und die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenylalanylmethylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom in Phenylalanylmethylchlorid kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden, um entsprechende Derivate zu bilden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu ergeben.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und Alkohole.

Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid werden unter kontrollierten Bedingungen verwendet.

Wichtige gebildete Produkte:

Substitutionsreaktionen: Zu den Hauptprodukten gehören Aminoderivate, Thiolderivate und Alkoholderivate.

Oxidations- und Reduktionsreaktionen: Die Produkte variieren je nach den verwendeten spezifischen Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

Phenylalanylmethylchlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von Phenylalanylmethylchlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es ist beispielsweise bekannt, dass es die Aktivität bestimmter Proteasen hemmt, indem es eine kovalente Bindung mit dem aktiven Zentrum des Enzyms bildet . Diese Hemmung kann zu verschiedenen biologischen Effekten führen, abhängig vom spezifischen Enzym, das angegriffen wird .

Ähnliche Verbindungen:

Phenylalanin: Eine essentielle Aminosäure mit einer ähnlichen Struktur, der jedoch die Chlormethylgruppe fehlt.

Phenylalaninmethylester: Ein Derivat von Phenylalanin, das in der Peptidsynthese verwendet wird.

Einzigartigkeit: Phenylalanylmethylchlorid ist aufgrund seiner Chlormethylgruppe einzigartig, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Dies macht es zu einem wertvollen Werkzeug in Forschung und industriellen Anwendungen .

Wirkmechanismus

The mechanism of action of phenylalanylmethylchloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it is known to inhibit the activity of certain proteases by forming a covalent bond with the active site of the enzyme . This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: An essential amino acid with a similar structure but lacking the chloromethyl group.

Phenylalanine Methyl Ester: A derivative of phenylalanine used in peptide synthesis.

Uniqueness: Phenylalanylmethylchloride is unique due to its chloromethyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable tool in research and industrial applications .

Biologische Aktivität

H-Phe-chloromethylketone hydrochloride (H-Phe-CK) is a synthetic compound that has garnered attention for its biological activity, particularly as a protease inhibitor. This article provides an in-depth analysis of its mechanisms, effects on cellular processes, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of H-Phe-Chloromethylketone HCl

H-Phe-CK is a chloromethyl ketone derivative of phenylalanine, which acts primarily as a covalent inhibitor of serine proteases. Its structure allows it to interact with the active site of various proteases, leading to inhibition of enzymatic activity. This characteristic makes it a valuable tool in biochemical research and potential therapeutic applications.

The biological activity of H-Phe-CK is primarily attributed to its ability to modify serine residues in the active sites of proteases. This modification prevents the substrate from accessing the active site, thus inhibiting the enzyme's function. Studies have shown that H-Phe-CK exhibits selective inhibition towards certain proteases involved in inflammatory responses and cell signaling pathways.

Key Mechanisms:

- Covalent Bond Formation : H-Phe-CK forms a stable covalent bond with the serine residue at the active site of target proteases.

- Alteration of Protease Activity : By inhibiting protease activity, H-Phe-CK can modulate various physiological processes such as inflammation and cell migration.

Biological Activity in Research Studies

Several studies have investigated the biological effects of H-Phe-CK, particularly its role in inhibiting superoxide production in neutrophils and its impact on chemotactic peptide receptor activation.

Case Study: Inhibition of Superoxide Production

A study demonstrated that H-Phe-CK effectively inhibits superoxide production by human neutrophils. The inhibition was linked to the blockade of a chymotrypsin-like protease essential for activating the oxidative burst in neutrophils. The following table summarizes key findings from this research:

| Concentration (M) | Superoxide Production Inhibition (%) | Comments |

|---|---|---|

| 10^-5 | 34 | Moderate inhibition observed |

| 10^-4 | 46 | Significant inhibition noted |

This study indicates that H-Phe-CK can effectively modulate immune responses by targeting specific proteases involved in neutrophil activation.

Therapeutic Applications

Given its inhibitory effects on proteases, H-Phe-CK has potential therapeutic applications in conditions characterized by excessive proteolytic activity, such as chronic inflammation and cancer.

Potential Uses:

- Anti-inflammatory Agent : By inhibiting specific proteases involved in inflammatory pathways, H-Phe-CK could serve as a novel anti-inflammatory treatment.

- Cancer Therapy : The ability to selectively inhibit tumor-associated proteases may enhance the efficacy of existing cancer therapies by preventing tumor progression and metastasis.

Eigenschaften

IUPAC Name |

(3S)-3-amino-1-chloro-4-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNSBPMDYXZFTQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52735-71-4 | |

| Record name | Phenylalanylmethylchloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.